8-Hydroxymethyl-4-methylquinoline

Description

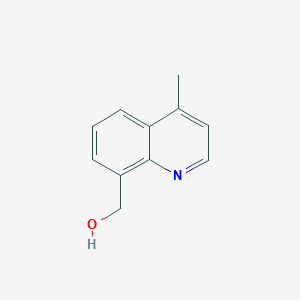

8-Hydroxymethyl-4-methylquinoline is a quinoline derivative featuring a hydroxymethyl (-CH2OH) group at the 8-position and a methyl (-CH3) group at the 4-position. Quinoline derivatives are renowned for their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and metal-chelating activities .

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(4-methylquinolin-8-yl)methanol |

InChI |

InChI=1S/C11H11NO/c1-8-5-6-12-11-9(7-13)3-2-4-10(8)11/h2-6,13H,7H2,1H3 |

InChI Key |

WDZVYAHMKYVDKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NC2=C(C=CC=C12)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

8-Hydroxyquinoline (8-HQ)

- Key Properties :

- The hydroxymethyl group may offer enhanced synthetic versatility (e.g., derivatization via oxidation or esterification) over the hydroxyl group .

4-Methyl-8-hydroxyquinoline

- Structure : Hydroxyl (-OH) at the 8-position and methyl (-CH3) at the 4-position.

- Key Properties: Improved stability and solubility compared to unsubstituted 8-HQ due to the 4-methyl group . Potential applications in zinc sensing, as methyl groups in quinoline derivatives enhance fluorescence quantum yields .

- Comparison :

8-Nitroquinoline Derivatives (e.g., 4-Methyl-8-nitroquinoline)

- Structure: Nitro (-NO2) at the 8-position, methyl at the 4-position.

- Key Properties: Nitro groups are electron-withdrawing, reducing electron density on the quinoline ring and influencing reactivity . Often used in antimicrobial and antiparasitic agents due to redox-active properties .

- Comparison: The hydroxymethyl group in 8-Hydroxymethyl-4-methylquinoline is electron-donating, which may increase nucleophilic reactivity compared to nitro-substituted analogs. This could enhance interactions with biological targets like enzymes or DNA .

Amino- and Methoxy-Substituted Quinolines (e.g., 4-Amino-5-chloro-8-methoxyquinoline)

- Structure: Amino (-NH2) or methoxy (-OCH3) groups at various positions.

- Key Properties: Amino groups enhance hydrogen-bonding capacity, improving target binding in antimicrobial or anticancer applications . Methoxy groups increase steric bulk and metabolic stability .

- Comparison :

Data Tables

Table 1: Structural and Functional Comparisons

Research Findings and Implications

- Antimicrobial Potential: While 8-HQ-quinazolinone hybrids show notable antimicrobial activity , the hydroxymethyl variant may exhibit modified efficacy due to differences in solubility and membrane penetration.

- Synthetic Flexibility : The hydroxymethyl group offers avenues for further functionalization, such as conjugation with targeting moieties or prodrug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.